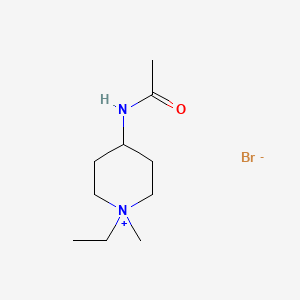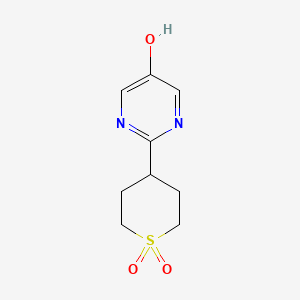
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperidine ring substituted with acetamido, ethyl, and methyl groups, and it is paired with a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-acetamidopiperidine with ethyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient purification steps.
化学反応の分析
Types of Reactions: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide or cyanide ions replace the bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Hydroxide or cyanide substituted products.
科学的研究の応用
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
4-Acetamido-1-methylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-Methyl-1-ethylpiperidin-4-one: Lacks the acetamido group but shares the piperidine ring structure.
Uniqueness: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is unique due to the presence of the acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
特性
分子式 |
C10H21BrN2O |
|---|---|
分子量 |
265.19 g/mol |
IUPAC名 |
N-(1-ethyl-1-methylpiperidin-1-ium-4-yl)acetamide;bromide |
InChI |
InChI=1S/C10H20N2O.BrH/c1-4-12(3)7-5-10(6-8-12)11-9(2)13;/h10H,4-8H2,1-3H3;1H |
InChIキー |
BRXLMJFHNCHUHR-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(CCC(CC1)NC(=O)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)





